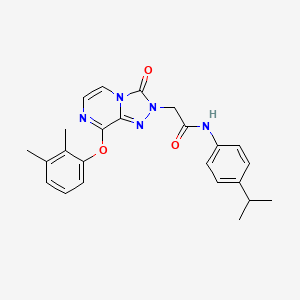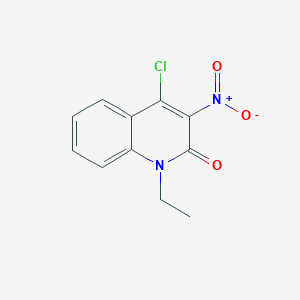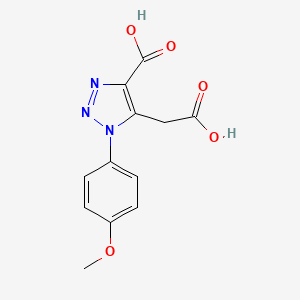
5-(carboxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 5-(carboxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, is a derivative of 1,2,3-triazole, which is a heterocyclic structure containing three nitrogen atoms within a five-membered ring. The presence of the 4-methoxyphenyl group suggests potential for interaction with biological systems, given the common occurrence of methoxyphenyl moieties in pharmacologically active compounds.
Synthesis Analysis
The synthesis of triazole derivatives often employs "click chemistry," a term that refers to a variety of efficient and reliable chemical reactions. The synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, as described in one study, involves the reaction of ethyl diazoacetate with 4-methoxyaniline derived aryl imines in the presence of a base, yielding fully substituted 1,2,3-triazoles . This method could potentially be adapted for the synthesis of the compound by introducing a carboxymethyl group at the appropriate position.
Molecular Structure Analysis
The molecular structure of triazole derivatives has been studied using various spectroscopic techniques, including NMR spectroscopy and X-ray diffraction . These studies provide detailed information on the molecular conformation and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be quite diverse, depending on the substituents attached to the triazole ring. For instance, the presence of a carboxylic acid group can lead to the formation of amides, esters, or other derivatives through condensation reactions . Additionally, the triazole ring itself can participate in various chemical transformations, such as the Dimroth rearrangement, which is relevant for the synthesis of peptidomimetics or biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the introduction of electron-donating or electron-withdrawing groups can affect the compound's acidity, solubility, and stability . The presence of a carboxymethyl group in the compound of interest is likely to increase its solubility in water due to the acidic nature of the carboxylic acid group.
科学的研究の応用
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
Ruthenium-catalyzed synthesis methods have been developed to produce 5-amino-1,2,3-triazole-4-carboxylates, which are key intermediates for creating peptidomimetics and biologically active compounds utilizing the triazole scaffold. This approach provides a solution to the Dimroth rearrangement problem associated with triazole amino acids, facilitating the preparation of triazole-containing dipeptides and compounds active as HSP90 inhibitors (Ferrini et al., 2015).
Antimicrobial Activity of Triazole Derivatives
Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, compounds featuring the triazole moiety have shown potential antibacterial activity, highlighting the triazole ring's utility in developing new antimicrobial agents (Ирадян et al., 2014).
Corrosion Inhibition
The 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) has demonstrated excellent performance as a corrosion inhibitor for mild steel in acidic media. Its efficacy reaches up to 98% inhibition at certain concentrations, showcasing the triazole derivatives' potential in corrosion protection applications (Bentiss et al., 2009).
Synthesis of Triazole-containing Dipeptides
The triazole moiety has been utilized in the synthesis of novel dipeptides, which are of interest due to their structural motifs typical of turn inducers. This application underscores the triazole ring's role in the design of peptide mimetics and its potential in drug discovery (Ferrini et al., 2015).
Development of Anti-inflammatory and Analgesic Agents
Carboxyalkylthio derivatives of 5-alkoxyphenyl-1,2,4-triazole have been synthesized and shown to possess in vivo anti-inflammatory activity. Certain derivatives also exhibited appreciable analgesic properties, suggesting the triazole ring's applicability in developing new anti-inflammatory and analgesic drugs (Mazzone et al., 1992).
Molecular Docking Studies as EGFR Inhibitors
Benzimidazole derivatives bearing the 1,2,4-triazole moiety have undergone molecular docking studies to evaluate their potential as EGFR inhibitors, demonstrating significant anti-cancer properties. These studies provide insights into the molecular interactions and stability of triazole derivatives in cancer therapy (Karayel, 2021).
特性
IUPAC Name |
5-(carboxymethyl)-1-(4-methoxyphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-20-8-4-2-7(3-5-8)15-9(6-10(16)17)11(12(18)19)13-14-15/h2-5H,6H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAXTDWLQWKTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(carboxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2546766.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B2546774.png)
![2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride](/img/structure/B2546775.png)


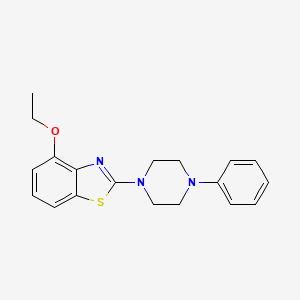
![2-{1-[(5-chloro-1H-indol-2-yl)carbonyl]piperidin-4-yl}-N-isopropylacetamide](/img/structure/B2546782.png)

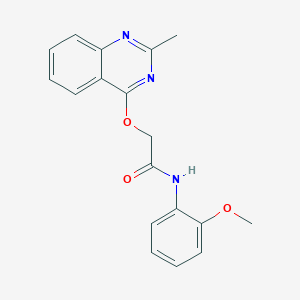

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2546786.png)
